1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione
Description
The compound 1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is a heterocyclic organic molecule featuring a central pyrrolidine-2,5-dione (succinimide) scaffold. This core is substituted at the 4-position with a phenyl group bearing a sulfonyl-linked pyrrolidine moiety. The pyrrolidine ring is further functionalized with a 4-(methoxymethyl)-1H-1,2,3-triazole group.
Computational tools like SHELXL (used for crystallographic refinement) and WinGX (for data processing) are critical for resolving its three-dimensional structure and verifying substituent geometry .
Properties
IUPAC Name |
1-[4-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-28-12-13-10-22(20-19-13)15-8-9-21(11-15)29(26,27)16-4-2-14(3-5-16)23-17(24)6-7-18(23)25/h2-5,10,15H,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSAAUUJTXKIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.
Introduction of the Sulfonyl Group: Sulfonylation is usually performed using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the 1,2,3-Triazole Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for certain steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain moieties within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,3-triazole moiety is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity. The sulfonyl group can enhance the compound’s solubility and stability, while the pyrrolidine-2,5-dione core provides a rigid scaffold that can interact with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolidine-2,5-dione scaffold is a common motif in bioactive molecules. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Diversity :
- The target compound’s methoxymethyl-triazole-pyrrolidine-sulfonyl group distinguishes it from the benzothiazole derivative () and the chlorophenyl-sulfanyl/trifluoromethylpyridinyl analog (). The triazole group may enhance hydrogen-bonding interactions in biological targets, while the methoxymethyl group could improve solubility compared to hydrophobic benzothiazole or chlorophenyl groups .
Molecular Weight and Complexity :
- The target compound (MW ~522.56) is intermediate in size compared to the benzothiazole derivative (MW 330.34) and the larger piperazinyl-chlorophenyl analog (MW 595.46). Higher molecular weight in the latter may reduce bioavailability but improve target selectivity .
Functional Group Impact :
- The sulfonyl linker in the target compound likely increases polarity and metabolic stability relative to sulfur-containing analogs (e.g., sulfanyl group in ).
- The triazole moiety, a bioisostere for amide bonds, may confer resistance to enzymatic degradation compared to ester or amide-linked derivatives .
Synthetic Pathways :
- The target compound’s synthesis likely involves sequential CuAAC for triazole formation and sulfonylation, paralleling methods used for heterocyclic derivatives in .
Research Implications:
- Biological Activity : While the benzothiazole derivative () is reported in fluorescence-based applications, the target compound’s triazole and sulfonyl groups suggest broader utility in drug discovery, particularly in kinase inhibition.
- Structural Analysis : Tools like SHELXL () ensure precise refinement of the target compound’s crystal structure, enabling accurate SAR (structure-activity relationship) studies.
Biological Activity
1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound with potential therapeutic applications. Its unique structure incorporates a pyrrolidine-2,5-dione core, a sulfonyl group, and a 1,2,3-triazole moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential uses in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is 1-[4-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione. Its molecular formula is , with a molecular weight of approximately 397.52 g/mol. The compound's structure includes functional groups that may interact with various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione exhibit significant antimicrobial activity. For instance, triazole derivatives have been shown to possess antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes.
Anticancer Activity
Studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential . In vitro studies suggest that the compound may inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.
Neuroprotective Effects
The neuroprotective potential of similar compounds has been explored in models of neurodegenerative diseases. For instance, certain triazole derivatives have been shown to protect neurons from excitotoxicity by modulating neurotransmitter systems and reducing oxidative stress . This suggests that 1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione may also exhibit neuroprotective effects.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in metabolic pathways.
- Receptor Modulation : The triazole moiety could influence receptor activity related to neurotransmission or cell signaling.
- Cell Cycle Interference : The compound may disrupt cell cycle progression in cancer cells through various pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of triazole derivatives against various pathogens. The results indicated that compounds similar to 1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione showed significant inhibition against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
Case Study 2: Cancer Cell Proliferation
In vitro studies on human cancer cell lines revealed that treatment with triazole derivatives resulted in reduced cell viability and increased apoptosis rates compared to control groups. The compound's effectiveness was assessed through MTT assays and flow cytometry analysis .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
